4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid
Description
Historical Context of Quinoline-3-Carboxylic Acid Derivatives
Quinoline-3-carboxylic acid derivatives occupy a pivotal role in medicinal and synthetic chemistry, tracing their origins to the broader exploration of quinoline alkaloids. The quinoline scaffold was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who identified its basic structure and hygroscopic properties. Over time, synthetic methods such as the Doebner reaction (aniline + aldehyde + pyruvic acid) and Pfitzinger reaction (isatin + carbonyl compounds) enabled targeted modifications at the 3- and 4-positions of the quinoline core. These advances laid the groundwork for derivatives like 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid , which emerged as a structural hybrid of bioactive quinolones and substituted quinolinecarboxylic acids.
Early pharmacological studies highlighted the importance of the carboxylic acid moiety at position 3. For instance, fluoroquinolone antibiotics (e.g., ciprofloxacin) demonstrated that C-3 carboxylation enhanced DNA gyrase inhibition. Concurrently, substitutions at C-4 (e.g., oxo groups) and C-6 (e.g., alkyl chains) were found to modulate lipophilicity and target binding. The specific incorporation of a 6-propan-2-yl (isopropyl) group marked a strategic effort to balance steric bulk and hydrophobic interactions, as seen in kinase inhibitors and STAT3-targeting agents.
Structural Significance of the 4-Oxo and 6-Propan-2-yl Substituents
The molecular architecture of This compound (IUPAC: this compound; PubChem CID: 3266861) features three critical functional groups:
- 4-Oxo Group : The ketone at position 4 stabilizes the quinoline core through conjugation with the aromatic π-system, facilitating tautomerization between enol and keto forms. This dynamic equilibrium enhances hydrogen-bonding capabilities, as observed in 4-quinolone antibiotics.
- 6-Propan-2-yl Group : The isopropyl substituent at position 6 introduces steric hindrance, directing regioselectivity in electrophilic substitutions. Its hydrophobic character improves membrane permeability, a trait critical for intracellular targets like EGFR and HER2.
- 3-Carboxylic Acid : The carboxylic acid group at position 3 enables ionic interactions with basic residues in enzyme active sites (e.g., ATP-binding pockets of kinases) and participates in salt bridge formation, enhancing binding affinity.
Structural studies using X-ray crystallography and NMR spectroscopy confirm that the 4-oxo group forms intramolecular hydrogen bonds with the N-1 hydrogen, creating a planar bicyclic system conducive to intercalation or minor-groove DNA binding. Meanwhile, the 6-propan-2-yl group adopts an equatorial orientation, minimizing torsional strain while maximizing van der Waals contacts with hydrophobic protein domains.
Role in Heterocyclic Chemistry and Bioactive Compound Design
As a fused heterocycle, quinoline provides a versatile template for drug discovery. The 3-carboxylic acid moiety transforms the scaffold into a bifunctional ligand capable of simultaneous hydrogen bonding and electrostatic interactions. For example:
- Anticancer Applications : Derivatives like This compound inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding. The 3-carboxylate anchors the molecule to conserved lysine residues, while the 6-isopropyl group occupies a hydrophobic subpocket.
- Antimicrobial Agents : Structural analogs interfere with bacterial DNA gyrase by chelating magnesium ions via the 4-oxo and 3-carboxylate groups, mirroring the mechanism of fluoroquinolones.
- Material Science : The planar quinoline core facilitates π-stacking in supramolecular assemblies, with carboxylate groups enabling covalent functionalization of nanomaterials.
Recent synthetic innovations, such as microwave-assisted Niementowski reactions and one-pot Doebner protocols, have streamlined the production of 3-carboxyquinolines. These methods prioritize atom economy and regiocontrol, critical for introducing complex substituents like the 6-propan-2-yl group.
Properties
IUPAC Name |
4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHPWQYKRZFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390836 | |
| Record name | 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64321-62-6 | |
| Record name | 4-Hydroxy-6-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64321-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, also known by its CAS number 64321-62-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits inhibitory activity against HIV-1 integrase, a crucial enzyme for the replication of the HIV virus. This mechanism suggests potential as an antiviral agent, particularly in the treatment of HIV infections.
Antiviral Activity
A study highlighted the compound's ability to inhibit HIV replication. The compound was shown to prevent viral DNA synthesis in peripheral blood mononuclear cells (PBMCs) exposed to HIV, indicating its role in blocking early stages of the HIV replicative cycle. The effective concentration (EC50) for inhibiting HIV replication was reported at approximately 1.5 µM .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures to this compound can effectively inhibit various strains of viruses and parasites. These studies often utilize PBMCs and other cell lines to evaluate the EC50 values and selectivity indices, which are critical for assessing therapeutic potential.
| Compound | Target | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-Oxo-6-propan-2-yl quinoline | HIV | 1.5 ± 0.5 | 1134 |
| Related quinolone analog | P. falciparum | <0.05 | N/A |
Case Studies
Several case studies have explored the biological activity of quinoline derivatives:
- Antiviral Efficacy : A study conducted on a series of quinoline derivatives found that modifications at the 6-position significantly enhanced antiviral activity against HIV, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design .
- Antimalarial Activity : Another research effort demonstrated that quinolone derivatives targeting mitochondrial functions exhibited potent antimalarial effects in vivo, further supporting the exploration of similar compounds for therapeutic applications against malaria .
Scientific Research Applications
Antibacterial Properties
The compound has been investigated for its antibacterial activity against a range of pathogens. Research indicates that derivatives of quinoline-3-carboxylic acids exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.
Key Findings:
- Mechanism of Action: The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
- Efficacy: Studies have shown that these compounds possess excellent growth inhibitory effects against pathogenic bacteria including Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating effectiveness even against resistant strains .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid | Staphylococcus aureus | 50 µg/mL |
| 4-Oxoquinoline Derivative A | Escherichia coli | 30 µg/mL |
| 4-Oxoquinoline Derivative B | Enterococcus faecalis | 40 µg/mL |
Anticancer Applications
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. Research has focused on their ability to inhibit specific cancer-related pathways.
Key Findings:
- Targeting VEGFR-2: Compounds based on the quinolone structure have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
- Proapoptotic Effects: Some derivatives have shown significant proapoptotic activity, leading to increased apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and Caspase-7 .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | Mechanism of Action | IC50 (nM) |
|---|---|---|
| This compound | Inhibition of VEGFR-2 | 36 |
| Quinoline Derivative C | Induction of apoptosis | 50 |
| Quinoline Derivative D | Inhibition of cell proliferation | 97 |
Antiviral Applications
Another significant application of this compound is its inhibitory effect on viral infections, particularly HIV.
Key Findings:
- HIV Integrase Inhibition: The compound has demonstrated activity against HIV by inhibiting the integrase enzyme, which is essential for viral replication. This positions it as a potential candidate for further development into antiviral therapies.
Chemical Reactions Analysis
Synthetic Preparation and Hydrolysis Reactions
The ethyl ester precursor (ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate, PubChem CID: 690399) undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative . This reaction typically employs NaOH or KOH in aqueous ethanol, with acidification to liberate the free acid .
Example conditions :
-
Ethyl ester (10 mmol) in 15 mL ethanol + 10 mmol NaOH in 15 mL H₂O
Table 1 : Hydrolysis of Ethyl Ester to Carboxylic Acid
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl ester | NaOH, H₂O/EtOH, 25°C, 10 h | 65–90% |
Amide and Hydrazide Formation
The carboxylic acid reacts with amines or hydrazines to form carboxamides or hydrazides, critical for bioactivity optimization .
Direct Amidation
Activation with coupling agents (e.g., PyBRoP, PS-HOBt) enables condensation with primary/secondary amines :
Example :
Cyclization and Heterocycle Formation
The 3-carboxylic acid participates in cyclocondensation reactions to form fused heterocycles, enhancing pharmacological potential .
Alkoxymethylation at C-3 Position
The C-3 position undergoes alkoxymethylation under Mannich-type conditions. For example, reaction with paraformaldehyde and ethanol produces ethoxymethylene derivatives :
Mechanism : Retro-Mannich reaction followed by nucleophilic attack by ethanol .
Conditions :
Pharmacological Modifications
The carboxylic acid and its derivatives show pronounced bioactivity:
-
VEGFR-2 Inhibition : 3-Carboxamide derivatives (e.g., compound 10i ) exhibit IC₅₀ values of 36–45 nM, comparable to sorafenib .
-
CB2 Receptor Binding : N-Alkylation enhances cannabinoid receptor affinity (Ki = 27–200 nM) .
Table 3 : Structure-Activity Relationships (SAR)
| Modification | Biological Effect | Reference |
|---|---|---|
| 6-Chloro substitution | Improved VEGFR-2 inhibition (IC₅₀ = 36 nM) | |
| N1-Pentyl chain | Enhanced CB2 receptor binding (Ki = 27 nM) |
Reductive Amination and Alkylation
The 3-aminomethyl derivatives are synthesized via reductive amination of aldehyde intermediates :
Steps :
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Propan-2-yl (Target Compound): Introduces steric bulk, moderately increasing lipophilicity compared to methyl or ethyl groups. This may enhance membrane permeability but reduce aqueous solubility . Fluoro Groups (e.g., in ): Improve binding to DNA gyrase (common in fluoroquinolones) and metabolic stability . Piperazinyl Groups: Enhance solubility in acidic environments and modulate pharmacokinetics (e.g., ) . Trifluoromethyl (): Increases lipophilicity and bioavailability but may raise toxicity concerns .
- Biological Activity: Piperazinyl and cyclopropyl substituents () correlate with antibacterial activity, mimicking fluoroquinolone mechanisms . The target compound’s bioactivity remains less characterized but shares structural motifs with antimicrobial agents .
Synthetic Considerations :
Preparation Methods
Gould-Jacobs Cyclization as a Foundational Approach
The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-oxo-quinoline-3-carboxylic acid derivatives. This method involves cyclocondensation of anilines with β-keto esters, followed by thermal cyclization. For 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, the synthesis begins with 2-amino-5-isopropylbenzoic acid (1), which undergoes condensation with diethyl ethoxymethylenemalonate (2) to form the intermediate ethyl 2-((5-isopropyl-2-aminophenyl)carbamoyl)acrylate (3). Heating this intermediate in a high-boiling solvent like diphenyl ether induces cyclization, yielding ethyl 4-oxo-6-propan-2-yl-1,4-dihydroquinoline-3-carboxylate (4).
Critical Parameters :
- Temperature : Cyclization proceeds optimally at 180–200°C, with lower temperatures leading to incomplete ring closure.
- Solvent : Diphenyl ether enhances reaction efficiency due to its high boiling point (258°C) and inertness.
- Yield : Reported yields for analogous compounds range from 65% to 90%.
Final hydrolysis of the ethyl ester (4) using aqueous sodium hydroxide (10% w/v) at 100°C affords the target carboxylic acid in 85–92% yield. This method’s limitation lies in the limited commercial availability of 2-amino-5-isopropylbenzoic acid, necessitating multi-step synthesis from isopropylbenzene precursors.
Direct introduction of the isopropyl group at position 6 can be achieved via alkylation of halogenated quinoline precursors. For example, 6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid (5) reacts with isopropylmagnesium bromide in tetrahydrofuran (THF) under inert conditions to yield This compound (6). However, this approach faces challenges due to the poor nucleophilicity of the C6 position in quinolines.
Alternative Pathway :
A patent by EP0351889A1 describes the use of borate intermediates to facilitate substitution. Reacting 6-chloro-4-oxo-1H-quinoline-3-carboxylic acid (7) with triisopropyl borate in propionic anhydride forms a borate complex (8), which undergoes nucleophilic substitution with isopropylamine to yield the desired product. Key advantages include:
- Reaction Time : 2–4 hours at 110°C.
- Yield : 78–85% after hydrolysis.
- Purity : Reduced byproducts due to the directing effect of the borate group.
Hydrolysis and Functional Group Interconversion
The ester-to-acid conversion is critical for obtaining the final product. Hydrolysis conditions vary based on the ester’s stability:
- Basic Hydrolysis : Using 10% NaOH in ethanol at 100°C achieves near-quantitative conversion.
- Acidic Hydrolysis : Concentrated HCl in dioxane (1:1) at 80°C is preferred for acid-labile intermediates.
Comparative Data :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 10% NaOH/EtOH | 100 | 4 | 92 |
| 6 M HCl/Dioxane | 80 | 6 | 88 |
The introduction of the isopropyl group at position 6 requires careful control to avoid undesired substitutions. Friedel-Crafts alkylation of pre-formed quinolines with isopropyl bromide in the presence of AlCl3 has been explored but results in poor regioselectivity (<50% C6 substitution). Conversely, Suzuki-Miyaura coupling using 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid (9) and isopropylboronic acid (10) in the presence of Pd(PPh3)4 achieves 72% yield but demands rigorous exclusion of oxygen.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The borate-mediated method from EP0351889A1 is favored industrially due to:
Q & A
Q. What are the recommended synthetic routes for 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, and what critical intermediates should be monitored?
Methodological Answer: A common approach involves the condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example, analogous syntheses of quinolinecarboxylic acids use 2-aminopyridine and aldehydes (e.g., 4-chlorobenzaldehyde) in solvents like DMF or toluene, catalyzed by Pd/Cu . Key intermediates include the Schiff base (pre-cyclization) and the dihydroquinoline precursor. Reaction progress should be tracked via TLC or HPLC, with intermediate isolation using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the quinoline core (e.g., C-4 carbonyl at ~170 ppm in ¹³C NMR) and propan-2-yl substituent (δ 1.2–1.4 ppm for methyl groups in ¹H NMR) .
- IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., theoretical [M+H]+ for C₁₄H₁₅NO₃: 258.1125) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions in the solid state, as demonstrated for structurally related 4-(adamantyl)quinolines .
Q. How can researchers assess the compound’s preliminary antibacterial activity?
Methodological Answer: Use standardized microbiological assays:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .
- Structure-Activity Relationship (SAR): Compare activity with analogs (e.g., fluoroquinolones in ) to identify critical substituents. Replace the propan-2-yl group with cyclopropyl or methyl to evaluate steric/electronic effects .
Advanced Research Questions
Q. How can contradictory data on reaction yields in cyclization steps be resolved?
Methodological Answer: Contradictions often arise from solvent polarity, catalyst loading, or temperature. For example:
- Catalyst Optimization: Replace Pd with Cu(I) in DMF to enhance cyclization efficiency (yield improved from 45% to 72% in analogous syntheses) .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C, minimizing side-product formation .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediate decomposition and adjust reaction conditions dynamically .
Q. What computational strategies predict the compound’s electronic properties and binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess redox potential (e.g., B3LYP/6-311+G(d,p) basis set) .
- Molecular Docking: Simulate interactions with bacterial DNA gyrase (PDB: 1KZN). The carboxylic acid group may form hydrogen bonds with Ser84 and Asp88 residues, similar to ciprofloxacin .
- Molecular Dynamics (MD): Evaluate stability of protein-ligand complexes over 100 ns simulations (e.g., GROMACS software) to prioritize derivatives for synthesis .
Q. How can regioselectivity challenges in introducing the propan-2-yl group be addressed?
Methodological Answer:
- Directed Metalation: Use lithiation at the C-6 position (directed by a methoxy or bromo group) followed by quenching with isopropyl iodide .
- Protection/Deprotection: Temporarily protect the C-3 carboxylic acid as a methyl ester to avoid side reactions during alkylation .
- Cross-Coupling: Employ Suzuki-Miyaura coupling with isopropylboronic acid, though this requires pre-functionalization with a halogen at C-6 .
Key Considerations for Researchers
- Toxicity Screening: Use in vitro cytotoxicity assays (e.g., HepG2 cells) to rule out nonspecific toxicity before animal studies .
- Crystallization Challenges: The carboxylic acid group may hinder crystallization; co-crystallize with amines (e.g., piperazine) to improve crystal quality for XRD .
- Contradictory Bioactivity Data: Re-evaluate assay conditions (e.g., pH, serum content) if MIC values vary significantly between studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
